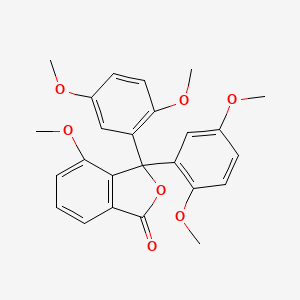
3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzofuran core, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include methoxy-substituted phenols, benzofuran derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzofuran moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in biological and medical research. It may be investigated for its cytotoxic properties, enzyme inhibition, or as a lead compound for drug development. Studies on its interaction with biological targets can provide insights into its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenyl derivatives: These compounds share similar methoxy substitution patterns and can exhibit comparable chemical properties.
Benzofuran derivatives: Compounds with a benzofuran core structure, such as 2,3-dihydrobenzofuran, can have similar reactivity and applications.
Uniqueness: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the combination of methoxy groups with a benzofuran core
Propiedades
Número CAS |
115514-89-1 |
|---|---|
Fórmula molecular |
C25H24O7 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
3,3-bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C25H24O7/c1-27-15-9-11-20(29-3)18(13-15)25(19-14-16(28-2)10-12-21(19)30-4)23-17(24(26)32-25)7-6-8-22(23)31-5/h6-14H,1-5H3 |
Clave InChI |
KNDDISRRDOINFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2(C3=C(C=CC=C3OC)C(=O)O2)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
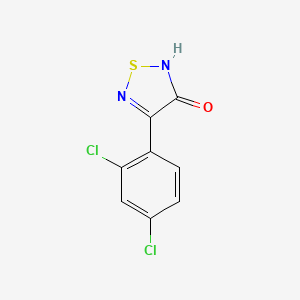
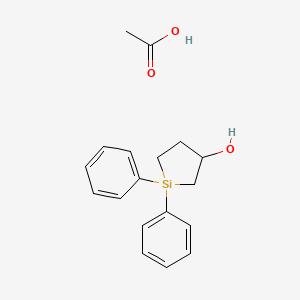
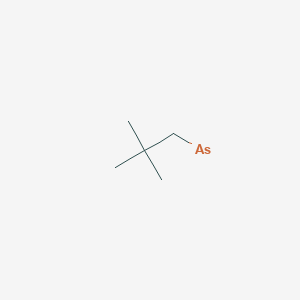

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
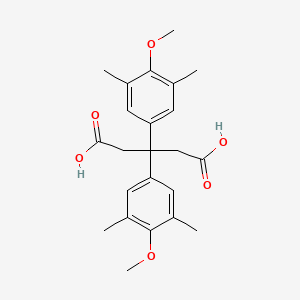
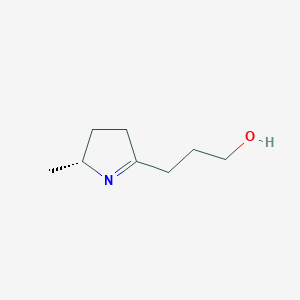
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
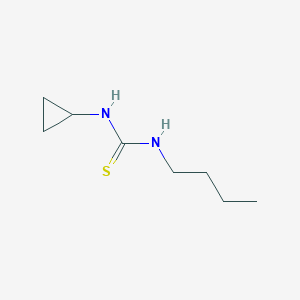
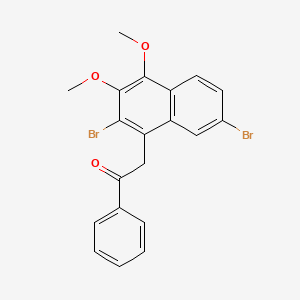
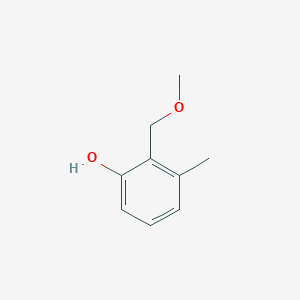
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
